2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride
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Overview
Description
2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C5H10ClNO4S and a molecular weight of 215.7 g/mol . This compound is known for its versatile small molecule scaffold, making it a valuable building block in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological responses, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride include:
- 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
- Indole-3-acetic acid
Uniqueness
What sets this compound apart from similar compounds is its unique thietan ring structure combined with the amino and acetic acid groups. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(3-amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S.ClH/c6-5(1-4(7)8)2-11(9,10)3-5;/h1-3,6H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHMFXNTRAMMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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